
1-Formylpyrrolidine
Vue d'ensemble
Description
1-Formylpyrrolidine (1-FP) is an organic compound belonging to the class of pyrrolidines. It is a cyclic, five-membered heterocyclic compound containing a nitrogen atom in its ring structure. 1-FP has been studied extensively in the past few decades due to its unique structural and pharmacological properties. It has been used as an intermediate in the synthesis of various drugs and has been studied for its potential therapeutic applications. 1-FP has also been used in the laboratory as a reagent for various chemical reactions. In
Applications De Recherche Scientifique
Monomère Constitutif d'un Inhibiteur de Clathrate de Gaz
La 1-Formylpyrrolidine est le monomère constitutif d'un inhibiteur de clathrate de gaz {svg_1}. Les clathrates de gaz sont des substances cristallines composées de molécules de gaz, d'eau et d'autres substances, qui peuvent causer des problèmes dans les pipelines pétroliers et gaziers. La this compound peut être utilisée pour empêcher la formation de ces clathrates, améliorant ainsi l'efficacité et la sécurité de l'extraction du pétrole et du gaz {svg_2}.
Synthèse des Silacyclopentanes
La this compound a été utilisée dans la synthèse du 1-oxa-3,4-diméthyl-5-(1-pyrrolldino)-2,2-di(tert-butyl)silacyclopentane et du 1-oxa-4-isopropyl-5-(1-pyrrolidino)-2,2-di(tert-butyl)silacyclopentane {svg_3}. Ces composés font partie d'une classe de composés organosiliciés qui ont des applications potentielles dans divers domaines, notamment la science des matériaux et la pharmacologie {svg_4}.
Bloc de Construction en Synthèse Organique
En raison de sa structure et de sa réactivité, la this compound peut servir de bloc de construction en synthèse organique {svg_5}. Elle peut être utilisée pour construire une grande variété de molécules organiques complexes, ce qui en fait un outil précieux pour les chimistes travaillant dans la découverte de médicaments, la science des matériaux et d'autres domaines de recherche {svg_6}.
Inhibiteur de l'Endopeptidase de Proline
La this compound s'est avérée inhiber l'activité de l'endopeptidase de proline, une enzyme qui joue un rôle dans le métabolisme des peptides contenant de la proline {svg_7}. Cela pourrait avoir des implications pour le développement de traitements pour des affections telles que la dépression et les troubles cognitifs, qui ont été liés à l'activité de cette enzyme {svg_8}.
Synthèse d'Alcools Aminés
La this compound a été utilisée dans la synthèse d'alcools aminés dérivés de la proline {svg_9}. Les alcools aminés sont importants dans l'industrie pharmaceutique, car ils se trouvent dans de nombreux composés biologiquement actifs, y compris plusieurs médicaments {svg_10}.
Synthèse d'Agents Nootropiques
Plusieurs dérivés de la proline ont été synthétisés et examinés pour leur activité inhibitrice sur les enzymes clivant après la proline de Flavobacterium meningosepticum et du cerveau bovin, ainsi que pour leurs propriétés possibles en tant qu'agents nootropiques {svg_11}. Les nootropiques sont des médicaments, des suppléments et d'autres substances qui peuvent améliorer les fonctions cognitives, en particulier les fonctions exécutives, la mémoire, la créativité ou la motivation, chez les individus en bonne santé {svg_12}.
Safety and Hazards
1-Formylpyrrolidine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
Mécanisme D'action
Mode of Action
It’s known that this compound is used in the synthesis of various other compounds , suggesting it may interact with its targets to induce chemical transformations.
Biochemical Pathways
It’s known that this compound is a monomer constituent of gas clathrate inhibitor , indicating it may play a role in the formation or inhibition of gas clathrates.
Result of Action
As a chemical used in synthesis, it likely contributes to the formation of other compounds .
Analyse Biochimique
Biochemical Properties
1-Formylpyrrolidine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic compounds. It interacts with various enzymes and proteins, including prolyl endopeptidase, which is involved in the cleavage of peptide bonds . The interaction between this compound and prolyl endopeptidase is crucial for the inhibition of this enzyme, which has implications in the regulation of neuropeptides and peptide hormones . Additionally, this compound is involved in the synthesis of silacyclopentanes, which are important in organic chemistry .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of prolyl endopeptidase, leading to changes in the levels of neuropeptides and peptide hormones . These changes can impact cell signaling pathways and gene expression, ultimately influencing cellular metabolism. The compound’s role in the synthesis of silacyclopentanes also suggests potential effects on cellular processes related to organic synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with prolyl endopeptidase, where it acts as an inhibitor . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the cleavage of peptide bonds . This interaction leads to changes in the levels of neuropeptides and peptide hormones, which can affect various physiological processes . Additionally, this compound’s involvement in the synthesis of silacyclopentanes suggests that it may participate in other molecular interactions related to organic synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the inhibition of prolyl endopeptidase . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits prolyl endopeptidase, leading to changes in neuropeptide and peptide hormone levels . At high doses, this compound can exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of peptides . It interacts with enzymes such as prolyl endopeptidase, which plays a role in the cleavage of peptide bonds . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Additionally, this compound’s role in the synthesis of silacyclopentanes suggests potential interactions with other metabolic pathways related to organic synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within cells can affect its localization and accumulation, influencing its biochemical properties and interactions with other biomolecules . Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical applications .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The compound’s localization can impact its interactions with enzymes and proteins, influencing its overall biochemical properties and effects on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its role in biochemical reactions and cellular functions .
Propriétés
IUPAC Name |
pyrrolidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-5-6-3-1-2-4-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRIQBHIKABLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191042 | |
| Record name | Prolinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light brown liquid; [Aldrich MSDS] | |
| Record name | Prolinal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10280 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.28 [mmHg] | |
| Record name | Prolinal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10280 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3760-54-1 | |
| Record name | 1-Pyrrolidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Formylpyrrolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prolinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO74GWE7WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Pyrrolidinecarboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034587 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[5-Hydroxy-6-(3-hydroxyoct-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B1209632.png)
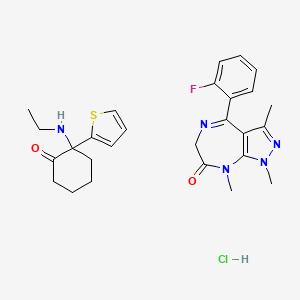
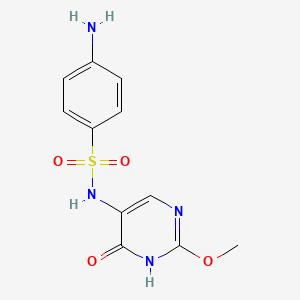

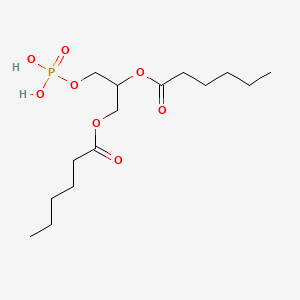
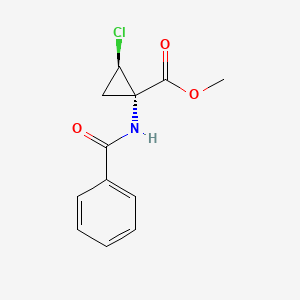




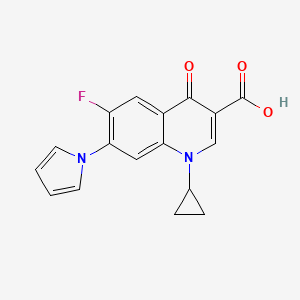
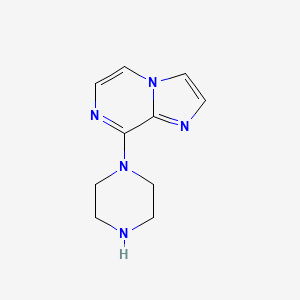

![8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1209654.png)
